molecular formula C26H34N2O B10885027 (4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone

Cat. No.: B10885027
M. Wt: 390.6 g/mol
InChI Key: UKFZRHVJMLZHMW-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound belonging to the class of 1-benzoylpiperidines. This compound features a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a benzyl group. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It acts as an inhibitor of enoyl-[acyl-carrier-protein] reductase (NADH), an enzyme involved in fatty acid synthesis . This inhibition disrupts the metabolic pathways of certain microorganisms, making it a potential candidate for antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual substitution with benzyl and methylbenzyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H34N2O/c1-21-9-11-24(12-10-21)19-27-15-5-8-25(20-27)26(29)28-16-13-23(14-17-28)18-22-6-3-2-4-7-22/h2-4,6-7,9-12,23,25H,5,8,13-20H2,1H3

InChI Key

UKFZRHVJMLZHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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